molecular formula C7H2Cl2N2O B3040237 2,4-Dichloro-5-formyl-nicotinonitrile CAS No. 176433-56-0

2,4-Dichloro-5-formyl-nicotinonitrile

Cat. No.: B3040237
CAS No.: 176433-56-0
M. Wt: 201.01 g/mol
InChI Key: HWUQKELWCYCAFU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-formyl-nicotinonitrile is a useful research compound. Its molecular formula is C7H2Cl2N2O and its molecular weight is 201.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O/c8-6-4(3-12)2-11-7(9)5(6)1-10/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQKELWCYCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C#N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259078
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
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Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-56-0
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 5 Formyl Nicotinonitrile

Established Preparative Routes from Precursor Nicotinonitriles

The most direct and widely employed method for the synthesis of 2,4-dichloro-5-formyl-nicotinonitrile involves the functionalization of a pre-existing 2,4-dichloronicotinonitrile scaffold. This approach leverages the reactivity of the pyridine (B92270) ring towards electrophilic substitution.

Vilsmeier-Haack Formylation Strategy

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.

The reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophile then attacks the 2,4-dichloronicotinonitrile ring, followed by hydrolysis to yield the desired aldehyde, this compound.

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. Optimization of these parameters is crucial for maximizing the yield and purity of this compound. Generally, an excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. The reaction temperature is also a critical factor; while higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts.

A systematic study of the reaction conditions for the formylation of a substituted pyridine, as a representative example, might involve varying the molar ratio of the nicotinonitrile precursor to DMF and POCl₃, as well as the reaction temperature. The results, which would typically be presented in a data table, would guide the selection of the optimal conditions for the synthesis.

Table 1: Representative Optimization of Vilsmeier-Haack Formylation

EntryMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Reaction Time (h)Yield (%)
11:1.5:1.560475
21:2:260485
31:2.5:2.560488
41:2:280292
51:2:2100280 (with byproducts)

This table is illustrative and represents typical trends observed in the optimization of Vilsmeier-Haack reactions.

The introduction of the formyl group at the 5-position of the 2,4-dichloronicotinonitrile ring is a key aspect of this synthetic route. The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substituents on the pyridine ring. The two chlorine atoms at positions 2 and 4, and the nitrile group, are all electron-withdrawing groups. These groups deactivate the pyridine ring towards electrophilic attack.

However, the directing effects of these substituents must be considered. The chlorine atoms deactivate the ortho and para positions relative to themselves. The nitrile group is a meta-directing group. In the case of 2,4-dichloronicotinonitrile, the positions available for electrophilic attack are C-3, C-5, and C-6. The C-3 and C-5 positions are meta to the nitrile group. The C-6 position is ortho to the chlorine at C-4 and para to the chlorine at C-2, making it highly deactivated. Between the C-3 and C-5 positions, the C-5 position is generally favored for electrophilic attack in substituted pyridines of this nature due to a combination of electronic and steric factors, leading to the formation of this compound as the major product.

Alternative Formylation Reagents and Protocols

While the Vilsmeier-Haack reaction is the most common method, other formylation reagents and protocols could potentially be employed for the synthesis of this compound, particularly for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

One such alternative is the Duff reaction , which uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. However, this method is typically effective for highly activated aromatic rings and may not be suitable for the electron-deficient 2,4-dichloronicotinonitrile.

Another approach is the Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base. This method is generally limited to the formylation of phenols and is not applicable to nicotinonitrile derivatives.

For electron-deficient pyridines, a recently developed one-pot, multistep strategy for meta-selective C-H formylation via streptocyanine intermediates could be a viable alternative. nih.gov This method overcomes the limitations of traditional Vilsmeier-Haack reactions for such substrates. nih.gov

De Novo Synthesis Approaches to Substituted Nicotinonitrile Scaffolds

De novo synthesis offers a powerful alternative to the functionalization of pre-existing rings, allowing for the construction of the this compound scaffold from acyclic precursors. This approach provides greater flexibility in the introduction of various substituents.

Palladium-Catalyzed Cyclization and Aromatization Reactions

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of this compound synthesis, a de novo approach could involve a palladium-catalyzed cyclization and aromatization cascade.

While a specific palladium-catalyzed route to this compound is not extensively documented, related syntheses of highly substituted pyridines and nicotinonitriles suggest its feasibility. Such a strategy might involve the coupling of appropriately functionalized acyclic precursors, followed by an intramolecular cyclization and subsequent aromatization to form the pyridine ring. For example, a palladium-catalyzed reaction could be envisioned to couple a precursor containing the formyl and nitrile groups with another fragment to build the dichlorinated pyridine ring.

The development of such a de novo synthesis would require careful selection of starting materials and optimization of the palladium catalyst system and reaction conditions to achieve the desired regioselectivity and yield.

Multicomponent Reaction Strategies for Pyridine Core Formation

Multicomponent reactions (MCRs) have become a cornerstone in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them an attractive strategy for the synthesis of substituted pyridines. researchgate.netacsgcipr.org The formation of the pyridine nucleus via MCRs can be approached through various disconnection strategies, with the Hantzsch reaction being one of the earliest and most common examples of a [2+2+1+1] approach. taylorfrancis.com

Modern variations of MCRs offer versatile pathways to highly substituted pyridines and related structures like 2-pyridones. rsc.org For instance, a one-pot, four-component condensation involving an aromatic aldehyde, a cyclic ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines. tandfonline.com This approach is highly adaptable and can be facilitated by various catalysts. rsc.org Another strategy involves the Guareschi-Thorpe and Bohlmann-Rahtz type reactions, which directly yield the aromatic pyridine ring through condensation and subsequent elimination of small molecules like water or alcohols. acsgcipr.org These methods are particularly valuable as they often avoid the need for a separate oxidation step, which is typical for Hantzsch-type syntheses that initially produce dihydropyridines. acsgcipr.org The choice of reactants allows for the introduction of diverse functional groups, which is crucial for the synthesis of a specifically substituted target like this compound, where precursors bearing the required cyano and potential formyl or chloro groups could be employed.

MCR TypeReactants ExampleProduct TypeReference
Hantzsch-type [3+2+1]β-Keto amidesPolyfunctionalized 2-pyridones acsgcipr.org
Four-componentAromatic aldehydes, malononitrile, cyclic ketones, ammonium acetatePolysubstituted 2-amino-3-cyanopyridines tandfonline.com
Guareschi-Thorpeβ-Dicarbonyl compounds, NCN-dinucleophilesPyridine derivatives acsgcipr.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is essential for developing environmentally sustainable chemical processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com Key strategies include the use of solvent-free reaction conditions, alternative energy sources like microwave and ultrasound, and the development of highly efficient catalytic systems to improve atom economy. nih.govmdpi.com

Solvent-Free Reaction Environments and Mechanochemical Approaches

Performing reactions under solvent-free conditions is a primary goal of green chemistry, as volatile organic solvents are a major source of chemical waste. nih.gov Mechanochemistry, which uses mechanical energy (such as grinding or milling) to induce chemical reactions, is a powerful technique for achieving solvent-free synthesis. nih.govmdpi.com This method can lead to faster reaction rates due to the high concentration of reagents and can sometimes result in different product selectivities compared to solution-based reactions. nih.gov

For the synthesis of pyridine derivatives, solvent-free MCRs have been successfully developed. For example, 2,4,6-triaryl pyridines can be synthesized with high yields through the solvent-free reaction of acetophenones, benzaldehydes, and ammonium acetate using ZnO nanoparticles as a catalyst. rsc.org Similarly, grinding an aromatic aldehyde, malononitrile, and acetone (B3395972) with a catalytic amount of sodium methoxide (B1231860) can produce highly functionalized biphenyls containing a dicarbonitrile moiety in minutes with excellent yields. researchgate.net These methodologies demonstrate the potential for producing precursors to this compound in an environmentally benign manner.

TechniqueReactants ExampleCatalyst/ConditionsProduct TypeReference
Solvent-FreeAcetophenones, benzaldehydes, ammonium acetateZnO Nanoparticles2,4,6-Triaryl pyridines rsc.org
Mechanochemical (Grinding)Aromatic aldehydes, malononitrile, acetoneSodium Methoxide3-Amino-2,4-dicarbonitrile-5-methylbiphenyls researchgate.net
Solvent-FreePhenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, 1,3-diketonesNonePolyfunctionalized pyrazolo[3,4-b]pyridines researchgate.net

Energy-Efficient Synthesis via Microwave and Ultrasonic Irradiation

The use of alternative energy sources like microwave (MW) and ultrasonic irradiation provides an energy-efficient alternative to conventional heating for chemical synthesis. tandfonline.com These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. tandfonline.comnih.gov

Microwave-assisted synthesis has been effectively used to accelerate reactions for preparing dihydropyridine (B1217469) derivatives, which are precursors to pyridines. For instance, the Vilsmeier-Haack chloroformylation of tetrahydropyridines to produce 6-chloro-5-formyl-1,4-dihydropyridine derivatives can be accomplished in just 5 minutes under microwave irradiation, a significant improvement over the 18 hours required with conventional heating. mdpi.comresearchgate.net This method offers a direct route to incorporating the chloro and formyl groups found in the target molecule. Multicomponent reactions to form various heterocyclic cores, including pyrimidines and quinolines, are also significantly enhanced by microwave energy. nih.govnih.gov

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. tandfonline.com This method has been successfully applied to the one-pot, three-component synthesis of 2-pyridone derivatives, resulting in reduced reaction times and improved yields compared to traditional heating methods. researchgate.net The use of ultrasound is considered a green technique as it can often be performed at room temperature and may eliminate the need for catalysts. tandfonline.comresearchgate.net

Energy SourceReaction TypeKey AdvantagesProduct ExampleReference
MicrowaveVilsmeier-Haack ChloroformylationReduced reaction time (18h to 5 min), excellent purity6-Chloro-5-formyl-1,4-dihydropyridines mdpi.comresearchgate.net
MicrowaveMulticomponent ReactionShorter reaction times, higher yieldsTetrahydropyrimido[4,5-b]quinolin-6(7H)-ones nih.gov
UltrasoundOne-pot, three-componentReduced reaction time, enhanced rate and yield, catalyst-free options4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles researchgate.net
UltrasoundMulticomponent ReactionShorter reaction times, higher yields, milder conditionsPolysubstituted pyridines tandfonline.com

Catalytic Systems for Enhanced Atom Economy and Efficiency

The principle of atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is central to green chemistry. wordpress.comjocpr.com Catalytic systems are instrumental in achieving high atom economy by enabling reactions with fewer byproducts. wjpps.com

For the synthesis of nicotinonitrile derivatives, various advanced catalytic systems have been explored. Nanomagnetic catalysts, such as Fe3O4@MIL-53(Al)-N(CH2PO3)2, have been used in four-component reactions to produce a wide range of nicotinonitriles under solvent-free conditions. nih.gov These catalysts are particularly advantageous due to their high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet, allowing for their reuse. nih.gov The reactions proceed with excellent yields (68–90%) and short reaction times (40–60 min). nih.gov

Other magnetic H-bond catalysts like Fe3O4@SiO2@tosyl-carboxamide have also been designed for the multicomponent synthesis of new nicotinonitriles, again under green, solvent-free conditions. semanticscholar.orgresearchgate.net These catalytic approaches exemplify how modern catalyst design can lead to highly efficient and sustainable synthetic routes for complex heterocyclic molecules. researchgate.net The goal is to maximize the incorporation of materials used in the process into the final product, thereby minimizing waste. wordpress.com

Catalyst TypeReactionConditionsKey FeaturesReference
Nanomagnetic MOFFour-component synthesis of nicotinonitriles110 °C, Solvent-freeRecyclable, high yield (68-90%), short reaction time (40-60 min) nih.gov
Magnetic H-bond catalystMulticomponent synthesis of nicotinonitriles100 °C, Solvent-freeRecyclable, easy separation, green conditions semanticscholar.org
Nanocatalyst (e.g., Fe3O4@g-C3N4–SO3H)Multicomponent synthesis of polysubstituted pyridinesSonication, 8-15 minMild conditions, broad substrate scope, recyclable catalyst rsc.org

Chemical Reactivity and Functional Group Transformations of 2,4 Dichloro 5 Formyl Nicotinonitrile

Reactivity of the Formyl (-CHO) Group

The formyl group, an aldehyde functionality, is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Its position on the electron-deficient pyridine (B92270) ring, further activated by the presence of two electron-withdrawing chlorine atoms and a nitrile group, enhances its reactivity towards a range of transformations.

Oxidative Conversions to Carboxylic Acid Derivatives

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion can be achieved using various oxidizing agents, with stoichiometric oxidants being a common choice.

Strong stoichiometric oxidants such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are capable of converting aldehydes to carboxylic acids. While specific studies detailing the oxidation of 2,4-dichloro-5-formyl-nicotinonitrile using these particular reagents are not extensively documented in readily available literature, the general reactivity of aldehydes suggests this transformation is chemically feasible. The reaction would involve the conversion of the formyl group to a carboxylate, which upon acidic workup, would yield the corresponding carboxylic acid, 2,4-dichloro-5-cyano-nicotinic acid.

Table 1: Hypothetical Oxidative Conversion of this compound

Starting Material Product Reagent Conditions

Note: This table is based on general chemical principles of aldehyde oxidation, as specific experimental data for this compound was not found in the searched literature.

Reductive Transformations to Hydroxymethyl and Aminomethyl Derivatives

The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) or converted to an amine (aminomethyl group) through reductive amination.

Hydride-based reducing agents are commonly employed for the reduction of aldehydes to primary alcohols. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the formyl group, followed by protonation of the resulting alkoxide to yield the hydroxymethyl derivative, (2,4-dichloro-5-cyanopyridin-3-yl)methanol.

Table 2: Hydride-Based Reduction of this compound

Starting Material Product Reagent Solvent

Note: This table is based on the general reactivity of aldehydes with sodium borohydride, as specific experimental data for this compound was not found in the searched literature.

Catalytic hydrogenation offers an alternative method for the reduction of aldehydes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is generally effective for the reduction of aldehydes to alcohols.

Reductive amination, a variation of this process, allows for the conversion of the formyl group directly to an aminomethyl group. numberanalytics.com This one-pot reaction involves the condensation of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an imine intermediate, which is then reduced in situ by the catalyst and hydrogen. researchgate.netorganic-chemistry.org

Table 3: Potential Catalytic Transformations of this compound

Transformation Product Catalyst Reagents
Reduction (2,4-Dichloro-5-cyanopyridin-3-yl)methanol Pd/C or PtO2 H2

Note: This table outlines plausible reaction pathways based on general principles of catalytic hydrogenation and reductive amination, as specific experimental data for this compound was not found in the searched literature.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the formyl carbon makes it a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

Notable condensation reactions for aldehydes include the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. nih.govresearchgate.net This reaction would lead to the formation of a new carbon-carbon double bond, yielding a 2-(2,4-dichloro-5-cyanopyridin-3-yl)methylene derivative.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). udel.edulumenlearning.com The reaction would result in the replacement of the carbonyl oxygen with the carbon group from the ylide, forming a substituted alkene.

Table 4: Potential Condensation Reactions of this compound

Reaction Name Nucleophile/Reagent Product Type
Knoevenagel Condensation Malononitrile 2-((2,4-dichloro-5-cyanopyridin-3-yl)methylene)malononitrile

Note: This table illustrates potential applications of well-established named reactions to the title compound based on the known reactivity of the formyl group. Specific experimental outcomes would depend on the chosen reagents and conditions.

Formation of Imines, Oximes, and Hydrazones

The aldehyde functional group at the C-5 position is a key site for derivatization. It reacts with primary amines, hydroxylamine, and hydrazines under mild, typically acid-catalyzed, conditions to form the corresponding imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.comnih.gov These reactions are condensation processes that proceed through a tetrahedral carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond. libretexts.orgresearchgate.net

The formation of these derivatives is a reversible process. nih.govoperachem.com To drive the reaction to completion, it is often necessary to remove the water that is formed, for instance by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. operachem.com The reaction rate is sensitive to pH; it is generally fastest in weakly acidic conditions (around pH 5), which facilitate both the nucleophilic attack on the protonated carbonyl and the dehydration step. libretexts.org

Table 1: Typical Conditions for the Formation of Imines, Oximes, and Hydrazones from Aldehydes
DerivativeNucleophileTypical CatalystCommon SolventsKey Conditions
Imine (Schiff Base)Primary Amine (R-NH₂)Acetic Acid, p-TsOHEthanol, Methanol, TolueneStirring at room temperature to reflux; water removal. operachem.com
OximeHydroxylamine (NH₂OH)None or mild acid/baseEthanol, Aqueous EthanolGenerally stable products; reaction proceeds readily. wikipedia.org
HydrazoneHydrazine (NH₂NH₂) or derivatives (e.g., 2,4-Dinitrophenylhydrazine)Mild acid (e.g., H₂SO₄)Ethanol, MethanolOften forms stable, crystalline products. libretexts.orgwikipedia.org
Acetal and Hemiacetal Formation

In the presence of an alcohol and an acid catalyst, the formyl group of this compound can reversibly form a hemiacetal. thieme-connect.de Further reaction with a second equivalent of the alcohol leads to the formation of a more stable acetal. This transformation is a cornerstone of carbonyl chemistry, often employed to protect the aldehyde functionality during subsequent synthetic steps where it might otherwise react. organic-chemistry.org

The reaction mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol molecule then yields a tetrahedral intermediate, which, after proton transfer, gives the hemiacetal. The process can continue with the protonation of the hemiacetal's hydroxyl group, followed by the elimination of water to form an oxonium ion. A final attack by a second alcohol molecule produces the stable acetal. organic-chemistry.org The use of a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, results in the formation of a cyclic acetal, which is particularly stable. organic-chemistry.org

Table 2: Conditions for Acetal Protection of Aldehydes
Protecting GroupReagentCatalystCommon SolventsNotes
Dimethyl AcetalMethanol (excess)HCl, p-TsOHMethanolRequires water removal to drive equilibrium. organic-chemistry.org
1,3-DioxolaneEthylene Glycolp-TsOH, BF₃·OEt₂Toluene, DichloromethaneForms a stable 5-membered cyclic acetal. organic-chemistry.org
1,3-Dioxane1,3-Propanediolp-TsOH, Amberlyst-15TolueneForms a stable 6-membered cyclic acetal. organic-chemistry.org

Reactivity of the Chloro (-Cl) Substituents

The two chlorine atoms on the pyridine ring are activated towards substitution by the combined electron-withdrawing effects of the ring nitrogen and the cyano and formyl groups. This activation facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. sioc-journal.cn

In di-substituted pyridine and pyrimidine (B1678525) systems, the regioselectivity of SNAr reactions is a critical consideration. For 2,4-dihalopyridines and related heterocycles, nucleophilic attack generally occurs preferentially at the C-4 position. researchgate.netguidechem.comstackexchange.com This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack is at the C-4 (para) position relative to the ring nitrogen, as the charge can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com Attack at the C-2 (ortho) position is also possible but generally less favored. researchgate.net

Therefore, reactions with various nucleophiles are expected to yield predominantly 4-substituted products.

Nitrogen Nucleophiles: Primary and secondary amines will react to form 4-amino-2-chloro-5-formyl-nicotinonitrile derivatives.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides will yield the corresponding 4-alkoxy or 4-aryloxy ethers.

Sulfur Nucleophiles: Thiolates will readily displace the C-4 chlorine to form 4-thioether derivatives.

The lability of the chloro groups in this compound is significantly enhanced by the electronic properties of the heterocyclic core and its substituents. The pyridine nitrogen atom acts as a powerful electron-withdrawing group via both inductive and resonance effects, particularly activating the ortho (C-2) and para (C-4) positions to nucleophilic attack. uci.edu This intrinsic activation is further amplified by the strong electron-withdrawing cyano (-CN) and formyl (-CHO) groups.

Computational studies on similar electron-deficient systems, such as dichloropyrimidines, show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon, indicating that C-4 is the more electrophilic site and thus more susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com This strong activation allows SNAr reactions to proceed under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the halogenated positions. The Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) are particularly valuable. wikipedia.orgorganic-chemistry.org While aryl chlorides are typically less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. mit.edu

The regioselectivity of these reactions on 2,4-dihaloheterocycles can differ from that of SNAr reactions and is highly dependent on the specific catalyst system and reaction conditions. guidechem.com For related substrates like 2,4-dichloroquinazolines, Suzuki couplings have been shown to occur with high selectivity at the more electrophilic C-4 position. nih.gov However, by carefully selecting the palladium catalyst, ligands, and base, it is often possible to control the site of the reaction, enabling sequential couplings at both the C-4 and C-2 positions to build molecular complexity. nih.gov

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
ReactionCoupling PartnerTypical CatalystCommon LigandsBaseSolvent
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, DIPEATHF, DMF, Toluene

Reactivity of the Nitrile (-CN) Group

The nitrile (-CN) group of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the two chlorine atoms and the formyl group attached to the pyridine ring, which enhances the electrophilic character of the nitrile carbon. This section details the principal reactions of the nitrile moiety, including its reduction to amines, hydrolysis to carboxylic acids, and its role in the synthesis of novel heterocyclic systems.

Reduction to Primary Amine Functionalities

The conversion of the nitrile group to a primary amine (–CH₂NH₂) is a fundamental transformation that provides a route to valuable building blocks in medicinal and materials chemistry. This reduction can be accomplished using several established methods, including catalytic hydrogenation and chemical hydrides.

Catalytic hydrogenation is an effective method for reducing nitriles. wikipedia.org This process typically involves hydrogen gas (H₂) and a metal catalyst. For aromatic nitriles, catalysts such as Raney nickel, palladium, or platinum dioxide are commonly employed. wikipedia.org The reaction conditions, including pressure, temperature, and solvent, are crucial for achieving high yields and selectivity. For a substrate like this compound, careful optimization would be necessary to avoid the reduction of the formyl group or dehalogenation.

Alternatively, stoichiometric reducing agents are widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. wikipedia.org However, its high reactivity could lead to the simultaneous reduction of the aldehyde group. Milder hydride reagents or specific reaction conditions may be required for selective nitrile reduction. Another effective reagent is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (LiBH₄), which has been shown to reduce a variety of aromatic nitriles, including those with electron-withdrawing groups, in excellent yields. nih.govresearchgate.net For instance, 2,4-dichlorobenzonitrile (B1293624) is successfully reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield, a reaction that serves as a good model for the expected reactivity of this compound. nih.govresearchgate.net

Table 1: Common Reagents for Nitrile to Primary Amine Reduction

Reagent/CatalystTypical ConditionsAdvantagesPotential Considerations for the Substrate
H₂ / Raney NiHigh pressure, elevated temperatureCost-effective, scalablePotential for side reactions (aldehyde reduction, dehalogenation)
H₂ / Pd or PtO₂Varies (pressure, temp.)High efficiencyCatalyst cost, potential for side reactions
LiAlH₄Anhydrous ether or THF, refluxPowerful and fastNon-selective, will also reduce the formyl group
BH₃·THFTHF, refluxGood yieldsMay also reduce the formyl group
Diisopropylaminoborane / cat. LiBH₄Ambient or refluxing THFHigh yields for activated nitrilesSelectivity in the presence of an aldehyde is limited nih.gov

Hydrolysis to Carboxamide and Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxamide (–CONH₂) and subsequently to a carboxylic acid (–COOH) under either acidic or basic conditions. libretexts.orgchemguide.co.uk This two-stage process involves the initial hydration of the carbon-nitrogen triple bond to form an amide, which can then undergo further hydrolysis. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds through a protonated amide intermediate. libretexts.org For this compound, this would yield 2,4-dichloro-5-formylnicotinic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, results in the formation of a carboxylate salt and ammonia gas. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk The hydrolysis of heterocyclic nitriles, such as nicotinonitrile, is a well-documented process. google.com

The choice between acidic and basic conditions can be influenced by the stability of the other functional groups on the molecule. Given the presence of the formyl group, mild reaction conditions would be preferable to avoid potential side reactions. Enzymatic hydrolysis, using nitrilase or a combination of nitrile hydratase and amidase, offers a milder alternative that can proceed under neutral pH and ambient temperature, often with high selectivity. researchgate.net

Table 2: Nitrile Hydrolysis Pathways

ConditionIntermediate ProductFinal Product (after workup)Key Reagents
Acidic2,4-Dichloro-5-formylnicotinamide2,4-Dichloro-5-formylnicotinic acidH₂SO₄ (aq), HCl (aq)
Basic2,4-Dichloro-5-formylnicotinamide2,4-Dichloro-5-formylnicotinic acidNaOH (aq), KOH (aq)
Enzymatic2,4-Dichloro-5-formylnicotinamide2,4-Dichloro-5-formylnicotinic acidNitrilase, Nitrile hydratase/Amidase

Cycloaddition and Cyclization Reactions to Form New Heterocycles

The nitrile group is a valuable synthon for constructing nitrogen-containing heterocycles. mdpi.comresearchgate.net It can participate as a 2π component in various cycloaddition and cyclization reactions, leading to the formation of five- or six-membered rings.

[3+2] Cycloaddition Reactions: One of the most common applications of nitriles in heterocycle synthesis is the [3+2] dipolar cycloaddition. libretexts.org In these reactions, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole. For example, the reaction of nitriles with organic azides yields tetrazoles, while reaction with nitrile oxides can produce 1,2,4-oxadiazoles. researchgate.netresearchgate.net The electron-deficient nature of the nitrile in this compound would make it a reactive partner in such cycloadditions.

Cyclization Reactions: Intramolecular cyclization reactions involving the nitrile group are also a powerful tool for building fused heterocyclic systems. If a suitable nucleophile can be generated elsewhere in the molecule or introduced via a tandem reaction, it can attack the electrophilic carbon of the nitrile, initiating cyclization. For instance, tandem Michael addition/amino-nitrile cyclizations are used to synthesize dihydroindolizine-based compounds, showcasing how a nitrile can be incorporated into a newly formed ring. nih.govfigshare.com The formyl group at the 5-position of the substrate provides a handle for introducing nucleophilic partners that could subsequently react with the nitrile at the 3-position to form fused pyridopyrimidine or related systems.

The synthesis of various N-heterocycles, such as pyrimidines, imidazoles, and triazoles, often utilizes nitrile-containing precursors. rsc.org The reactivity of this compound makes it a promising starting material for the synthesis of complex, polycyclic heterocyclic structures.

Table 3: Potential Heterocyclic Products from Nitrile Group Transformations

Reaction TypeReagent/PartnerResulting Heterocycle
[3+2] CycloadditionOrganic Azide (R-N₃)Tetrazole
[3+2] CycloadditionNitrile Oxide (R-CNO)1,2,4-Oxadiazole
Tandem Reaction/CyclizationDinucleophiles (e.g., amidines)Fused Pyrimidine ring
Intramolecular CyclizationInternal NucleophileFused Nitrogen Heterocycle

Mechanistic Investigations of Reactions Involving 2,4 Dichloro 5 Formyl Nicotinonitrile

Mechanistic Elucidation of Formylation Pathways

The introduction of a formyl group onto a nicotinonitrile backbone is a critical step in the synthesis of 2,4-dichloro-5-formyl-nicotinonitrile. The Vilsmeier-Haack reaction is a widely employed method for this transformation, and understanding its mechanism is crucial for optimizing reaction conditions and yields.

Detailed Analysis of Vilsmeier-Haack Reaction Mechanisms

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In the context of synthesizing this compound, a plausible precursor would be 2,4-dichloronicotinonitrile. The reaction proceeds through the formation of a highly electrophilic species known as the Vilsmeier reagent.

The mechanism can be dissected into two primary stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.org The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) derivative, resulting in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. wikipedia.org

Electrophilic Aromatic Substitution: The electron-deficient pyridine (B92270) ring of 2,4-dichloronicotinonitrile is activated towards electrophilic attack by the Vilsmeier reagent. The chloroiminium ion attacks the C5 position of the pyridine ring, which is the most nucleophilic carbon, leading to the formation of a σ-complex (or arenium ion) intermediate. The aromaticity of the pyridine ring is then restored by the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. organic-chemistry.orgwikipedia.org

The key steps of the Vilsmeier-Haack formylation are summarized in the following table:

StepDescriptionIntermediate/Product
1Nucleophilic attack of DMF on POCl₃Acylal-type intermediate
2Elimination of a phosphate derivativeVilsmeier reagent (chloroiminium ion)
3Electrophilic attack on the pyridine ringσ-complex (arenium ion)
4DeprotonationIminium salt
5HydrolysisThis compound

Understanding Regioselectivity in Nucleophilic Substitution Reactions

The two chlorine atoms at the C2 and C4 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is governed by a combination of steric and electronic factors.

Steric and Electronic Directing Effects on Chlorine Displacement

Electronic Effects:

Ring Nitrogen: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which significantly lowers the electron density at the C2 and C4 positions, making them prime targets for nucleophilic attack.

Nitrile and Formyl Groups: The nitrile group at C3 and the formyl group at C5 further withdraw electron density from the ring through both inductive and mesomeric effects. The formyl group, being a meta-director in electrophilic substitution, will have a deactivating effect on the C4 and C6 positions for nucleophilic attack. Conversely, the nitrile group will have a similar effect on the C2 and C4 positions. The interplay of these effects results in a highly electron-poor ring system. Computational studies on analogous systems like 2,4-dichloroquinazolines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it the more kinetically favored site for nucleophilic attack. nih.gov

Steric Effects:

The C2 position is flanked by the ring nitrogen and the nitrile group at C3.

The C4 position is situated between the nitrile group at C3 and the formyl group at C5.

In many cases of nucleophilic substitution on 2,4-dichloropyrimidines and related heterocycles, the attack preferentially occurs at the C4 position. nih.gov This is often attributed to the greater steric hindrance at the C2 position, which is adjacent to the ring nitrogen. However, the specific directing influence of the formyl and nitrile groups in this compound would require specific experimental or computational studies for definitive assignment.

A summary of the directing effects is presented below:

PositionElectronic EffectsSteric HindrancePredicted Reactivity towards Nucleophiles
C2Activated by ring nitrogen; influenced by -CN and -CHO groupsHigh (adjacent to N and C3-CN)Less favored
C4Activated by ring nitrogen; influenced by -CN and -CHO groupsModerate (between C3-CN and C5-CHO)More favored

Mechanistic Studies of Pyridine Ring Transformations

Under certain conditions, the pyridine ring of this compound can undergo transformations leading to the formation of different heterocyclic or carbocyclic systems. These reactions often proceed through complex mechanistic pathways.

Degenerate Ring Transformation Mechanisms

Degenerate ring transformations are processes where the atoms of the heterocyclic ring are interchanged with identical atoms from the reagent, resulting in a product with the same heterocyclic core but with a different substitution pattern. A well-known mechanism for such transformations in electron-deficient nitrogen heterocycles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

For a highly electron-deficient system like this compound, a potent nucleophile, such as an amide ion (e.g., from sodium amide), could potentially initiate an ANRORC-type process. The proposed mechanism would involve:

Nucleophilic Addition: The nucleophile adds to one of the electrophilic carbon atoms of the pyridine ring, typically C2 or C6, leading to the formation of a Meisenheimer-like complex.

Ring Opening: The thermodynamically unstable intermediate undergoes cleavage of a C-N bond, opening the pyridine ring to form an open-chain intermediate.

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new pyridine ring. In this process, the original ring nitrogen may be expelled and replaced by a nitrogen atom from the nucleophile (if the nucleophile contains nitrogen).

While there are no specific reports of this compound undergoing this transformation, the electronic properties of the molecule make it a plausible substrate for such a reaction.

Oxidative Aromatization and C-H Activation Pathways

Oxidative aromatization is a common reaction for dihydropyridine (B1217469) derivatives. Should a synthetic route to this compound proceed via a dihydropyridine intermediate, a final oxidative aromatization step would be necessary. This can be achieved using a variety of oxidizing agents. The mechanism typically involves the removal of two hydrogen atoms to restore the aromatic π-system.

C-H activation represents a powerful strategy for the direct functionalization of the pyridine ring. In the case of this compound, the only available C-H bond is at the C6 position. Given the high degree of substitution and the electron-deficient nature of the ring, direct C-H activation at this position would be challenging and likely require transition-metal catalysis. The mechanism would involve the coordination of a metal catalyst to the pyridine ring, followed by cleavage of the C-H bond and subsequent functionalization. Such pathways offer a direct route to introducing new substituents without the need for pre-functionalized starting materials. However, specific methodologies for the C-H activation of this particular compound have not been extensively reported.

Application of Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms in organic synthesis. numberanalytics.comrsc.org For complex molecules such as this compound, computational methods provide insights into reaction pathways, transition states, and the factors governing selectivity, which are often difficult to probe through experimental means alone. smu.edu These theoretical investigations are crucial for optimizing reaction conditions and designing novel synthetic routes. beilstein-journals.orgarxiv.org By modeling the behavior of molecules and their interactions at an atomic level, chemists can predict the feasibility of a reaction, understand its energetic landscape, and rationalize the observed outcomes. mdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and is particularly well-suited for analyzing transition states. mdpi.com A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to be converted into products. nih.gov Identifying the geometry and energy of the transition state is key to understanding the reaction's kinetics.

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), DFT calculations can be employed to locate the transition state structure. nih.gov This process involves optimizing the geometry of the reacting system to find a first-order saddle point on the potential energy surface. This is a point where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom. The vibrational frequency analysis of this structure will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. researchgate.net

For example, in a hypothetical nucleophilic substitution at the C4 position of this compound by a generic nucleophile (Nu-), DFT calculations could provide the key geometric parameters of the transition state, such as the lengths of the forming C-Nu bond and the breaking C-Cl bond.

Hypothetical Transition State Parameters for SNAr at C4 of this compound

ParameterValue (Å)
C4-Cl bond length2.250
C4-Nu bond length2.100
C3-C4-C5 bond angle118.5°
Imaginary Frequency-350 cm-1

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this specific reaction.

In the case of this compound, the presence of multiple reactive sites—the two chlorine-substituted carbons (C2 and C4), the formyl group, and the nitrile group—means that regioselectivity is a critical consideration. gcwgandhinagar.com Computational chemistry can predict which site is most likely to react with a given reagent by comparing the activation energies for the different possible reaction pathways. nih.govnih.gov The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

For instance, in a nucleophilic aromatic substitution reaction, a nucleophile could potentially attack at either the C2 or the C4 position. DFT calculations can determine the activation energy for both pathways.

Hypothetical Reaction Energetics for Nucleophilic Substitution on this compound

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)Product Energy (kcal/mol)Overall Reaction Energy (ΔGrxn) (kcal/mol)
Attack at C2 0.0+25.325.3-15.8-15.8
Attack at C4 0.0+21.721.7-18.2-18.2

Note: This table presents hypothetical data for illustrative purposes to demonstrate how computational methods can be used to predict reaction selectivity. The values are not derived from actual experimental or published computational studies on this molecule.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 2,4-Dichloro-5-formyl-nicotinonitrile, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the compound's structural integrity.

Proton (¹H) NMR for Aromatic and Aldehyde Proton Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic and aldehyde regions. The aldehyde proton (-CHO) would typically appear as a singlet significantly downfield, likely in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The single proton on the pyridine (B92270) ring (at position 6) would also appear as a singlet in the aromatic region, expected around δ 8.0-9.0 ppm. The precise chemical shifts would depend on the solvent used for the analysis.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityAssignment
~10.1sH (Aldehyde)
~8.5sH-6 (Pyridine ring)
Note: This table is a hypothetical representation.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

The broadband proton-decoupled ¹³C NMR spectrum would provide signals for each of the seven unique carbon atoms in the molecule. The carbon of the aldehyde group would be the most deshielded, appearing around δ 185-195 ppm. The nitrile carbon is expected in the δ 115-120 ppm range. The four carbon atoms of the pyridine ring would have distinct chemical shifts influenced by the electron-withdrawing chloro, formyl, and nitrile substituents.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
~190C (Aldehyde)
~155C-2 or C-4
~150C-2 or C-4
~145C-6
~130C-5
~117C (Nitrile)
~115C-3
Note: This table is a hypothetical representation.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Structural Connectivity

To confirm the assignments from 1D NMR, a series of 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the proton at C-6 and the carbon atom to which it is directly attached, confirming the ¹H and ¹³C assignments for that position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations. For instance, the aldehyde proton should show correlations to the C-5 carbon and potentially the C-6 carbon. The H-6 proton would show correlations to C-5, C-4, and the nitrile carbon (C-3), which would be crucial for piecing together the structure and confirming the substituent positions.

COSY (Correlation Spectroscopy): As there are no vicinal or geminal protons in the structure, a COSY spectrum would not show any cross-peaks, confirming the isolated nature of the single aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS would be used to determine the molecular weight of the compound. In positive ion mode, the spectrum would be expected to show a peak for the protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. The M⁺ peak would have a corresponding M+2 peak with approximately 65% of its intensity and an M+4 peak with about 10% intensity, which is a definitive signature for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the elemental composition (C₇H₂Cl₂N₂O) and distinguish it from other compounds with the same nominal mass. The calculated exact mass for C₇H₂Cl₂N₂O is 203.95987 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups are the nitrile (-C≡N), the formyl (aldehyde, -CHO), and the substituted pyridine ring. The expected absorption regions for these groups, based on established spectroscopic principles, would be:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated in the range of 2240-2220 cm⁻¹.

Aldehyde (C=O) stretch: A strong, sharp absorption band is expected to appear in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde.

Aldehyde (C-H) stretch: Two weak bands would likely be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic Ring (C=C and C=N) stretches: Multiple bands of varying intensity would be present in the 1600-1400 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.

C-Cl stretches: Absorptions for the carbon-chlorine bonds would typically appear in the fingerprint region, below 800 cm⁻¹.

Without an experimentally recorded spectrum, a precise data table of observed frequencies and their corresponding vibrational modes for this compound cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for elucidating the precise molecular geometry, bond parameters, and intermolecular interactions of this compound. However, a search of open crystallographic databases, such as the Crystallography Open Database, did not yield a crystal structure for this specific compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the exact three-dimensional structure of a molecule. For a compound like this compound, which is achiral, the analysis would not determine an absolute configuration (R/S) but would provide an unambiguous confirmation of its covalent structure and conformation in the solid state. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined with high precision.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A complete crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles. This data is crucial for understanding the molecule's geometry, identifying any steric strain, and assessing the degree of planarity. For instance, the analysis would reveal the precise lengths of the C-Cl, C=O, and C≡N bonds, and the angles within the pyridine ring. The torsional angle between the plane of the pyridine ring and the formyl group would also be a key parameter. In the absence of experimental data, a table of these structural parameters cannot be provided.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

Dipole-dipole interactions: Arising from the polar C=O, C≡N, and C-Cl bonds.

π-π stacking: Potential interactions between the electron-rich pyridine rings of adjacent molecules.

Halogen bonding: A significant interaction could be expected involving the chlorine atoms. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor), such as the nitrogen atom of the nitrile group or the oxygen of the formyl group on a neighboring molecule.

A detailed crystallographic analysis would allow for the identification and geometric characterization of these interactions, providing insight into the forces that stabilize the crystal structure. Without the crystal structure, any discussion of these interactions remains speculative.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The unique arrangement of functional groups in 2,4-dichloro-5-formyl-nicotinonitrile offers multiple reaction sites for the construction of fused and substituted heterocyclic frameworks. The electrophilic nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing chloro, formyl, and cyano groups, facilitates nucleophilic substitution reactions, while the formyl and nitrile groups provide handles for cyclization and further functionalization.

Formation of Fused Pyridine Derivatives (e.g., Furo[2,3-b]pyridines, Pyrido[3,4-b]pyrazoles)

Furo[2,3-b]pyridines: The furo[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The synthesis of this heterocyclic system often involves the construction of the furan (B31954) ring onto a pre-existing pyridine. The 2-chloro-3-formylpyridine substructure within this compound is a key synthon for this transformation. A common strategy involves the reaction of a 2-chloropyridine derivative with a compound containing a hydroxyl group and an adjacent active methylene (B1212753) or methine group.

For instance, a general synthesis of furo[2,3-b]pyridines can be achieved through the reaction of a 2-chloronicotinic acid derivative with ethyl 2-hydroxyacetate. nih.gov In a hypothetical application of this compound, the formyl group could first be oxidized to a carboxylic acid. The resulting 2,4-dichloro-5-carboxynicotinonitrile could then undergo an SNAr reaction with an appropriate hydroxy-ester, followed by intramolecular cyclization to yield a furo[2,3-b]pyridine. The remaining chloro and cyano groups would offer further sites for modification.

Starting Material AnalogueReagents and ConditionsProductYield
2,5-Dichloronicotinic acid1. H₂SO₄, Mg₂SO₄, ᵗBuOH, CH₂Cl₂; 2. Ethyl 2-hydroxyacetate, NaH, THFEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate-

Pyrido[3,4-b]pyrazoles: The pyrazolo[3,4-b]pyridine skeleton is another important heterocyclic system found in many biologically active compounds. mdpi.comchim.it The synthesis of these molecules frequently involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

To utilize this compound in the synthesis of a pyrido[3,4-b]pyrazole, a multi-step transformation would be necessary to convert it into a suitable 1,3-dielectrophile. For example, the formyl group could be protected, and one of the chloro groups could be displaced by a nucleophile that could later be converted into a second electrophilic center. A more direct, albeit hypothetical, approach could involve the reaction of the formyl group with a suitable reagent to generate an enamine or enone, which could then react with a 5-aminopyrazole. The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone, for example, yields a pyrazolo[3,4-b]pyridine derivative. nih.gov

Construction of Poly-substituted Nicotinonitriles

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution. The positions of these chlorine atoms (2 and 4) are activated by the electron-withdrawing nitrile and formyl groups. This allows for the sequential and potentially regioselective displacement of the chlorides with a variety of nucleophiles, leading to the synthesis of highly substituted nicotinonitrile derivatives.

The reactivity of dichloropyridines is well-established. For example, the chlorine atoms can be substituted by amines, alkoxides, thiolates, and carbon nucleophiles. The relative reactivity of the 2- and 4-positions can often be controlled by the choice of nucleophile and reaction conditions. This stepwise substitution provides a powerful tool for introducing diverse functional groups onto the pyridine scaffold, which is a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds. ekb.egekb.egresearchgate.netscinito.aibohrium.com

Synthesis of Compounds with Modified Pyridine Skeletons

Recent advances in synthetic organic chemistry have led to the development of methods for the skeletal editing of aromatic rings, including pyridines. nih.govresearchgate.netsciencedaily.comnih.govchinesechemsoc.org These transformations involve the insertion, deletion, or rearrangement of atoms within the ring, providing access to novel molecular frameworks that are not easily accessible through traditional methods.

A highly substituted and electron-deficient pyridine such as this compound could be a potential substrate for such skeletal editing reactions. For example, strategies involving dearomatization followed by cycloaddition and rearomatizing retrocycloaddition have been used to convert pyridines into substituted benzenes and naphthalenes. nih.govresearchgate.netsciencedaily.com The application of such a methodology to this compound could lead to the formation of highly functionalized aromatic compounds that would be challenging to synthesize through other routes.

Building Block for Complex Molecule Synthesis

The high degree of functionalization and the presence of multiple reactive sites make this compound a promising building block for the synthesis of more complex molecules.

Intermediate in the Total Synthesis of Natural Products (if applicable to this compound indirectly)

While there are no specific reports of this compound being used as an intermediate in the total synthesis of natural products, its structural motifs are present in various complex natural products. The nicotinonitrile scaffold is a key component of many biologically active compounds. ekb.egekb.egresearchgate.netscinito.aibohrium.com The ability to introduce a variety of substituents onto this core structure through the displacement of the chloro groups and manipulation of the formyl and nitrile groups makes it a versatile starting material for the synthesis of complex targets.

Scaffolding for Advanced Synthetic Targets

In drug discovery and medicinal chemistry, the nicotinonitrile framework is recognized as a privileged scaffold. ekb.egekb.egresearchgate.netscinito.aibohrium.com This means that it is a molecular structure that is capable of binding to multiple biological targets. The ability to synthesize a library of compounds based on a central scaffold is a key strategy in the search for new therapeutic agents.

This compound, with its multiple points of diversification, is an ideal candidate for use as a scaffold in the development of new bioactive molecules. The chloro, formyl, and nitrile groups can be independently modified to create a wide range of derivatives. These derivatives can then be screened for their biological activity against various targets.

Functional GroupPotential Modifications
2-ChloroNucleophilic substitution (amines, alcohols, thiols, etc.)
4-ChloroNucleophilic substitution (amines, alcohols, thiols, etc.)
5-FormylOxidation, reduction, Wittig reaction, condensation reactions
3-NitrileHydrolysis, reduction, cycloaddition reactions

Derivatization Strategies for Functional Materials Development

The strategic modification of this compound is key to unlocking its potential in materials science. The presence of multiple reactive sites—the formyl group, the nitrile group, and the two chlorine atoms—allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with tailored properties.

Integration into Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical data storage, signal processing, and frequency conversion. The development of organic NLO materials has garnered significant attention due to their potentially large second-order NLO responses, fast response times, and synthetic flexibility. Nicotinonitrile derivatives, in particular, have been identified as promising candidates for NLO applications.

The core strategy for integrating this compound into NLO-active molecules involves the creation of donor-pi-acceptor (D-π-A) systems. The electron-withdrawing nature of the nitrile and dichloropyridine core of the molecule makes it an excellent acceptor (A) component. The formyl group serves as a convenient handle to introduce a π-conjugated bridge and a donor (D) group through various condensation reactions.

Table 1: Examples of Derivatization Reactions for NLO Materials

Donor GroupReagent for CondensationResulting D-π-A Structure
Aniline derivativesKnoevenagel condensationStilbazolium-like chromophores
Pyrrole/Thiophene derivativesWittig or Horner-Wadsworth-Emmons reactionHeteroaromatic-bridged chromophores
FerroceneCondensation reactionOrganometallic NLO chromophores

This table is illustrative and based on common synthetic strategies for creating D-π-A systems from aldehyde precursors.

Research into related nicotinonitrile systems has shown that the choice of the donor group and the length and nature of the π-bridge significantly influence the second-order hyperpolarizability (β), a key measure of NLO activity. For instance, increasing the electron-donating strength of the donor group and extending the π-conjugation length generally leads to an enhancement of the NLO response. While specific NLO data for derivatives of this compound are not widely reported, the foundational principles of NLO material design strongly suggest its potential in this area.

Exploration in Other Material Science Applications (e.g., Organic Semiconductors, Dyes)

The versatile reactivity of this compound also extends its utility to other areas of material science, including the development of organic semiconductors and functional dyes.

Organic Semiconductors: The π-conjugated systems that can be synthesized from this compound are fundamental to the properties of organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The dichloropyridine core can be incorporated into larger, more extended π-systems through cross-coupling reactions, such as Suzuki or Stille coupling, by targeting the chloro substituents. The formyl and nitrile groups can be further modified to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, which are critical for charge injection and transport.

Functional Dyes: The chromophoric systems derived from this compound can also function as dyes with specific absorption and emission properties. By carefully selecting the synthetic pathway and the appended functional groups, it is possible to create dyes for applications in sensing, imaging, and as components in dye-sensitized solar cells (DSSCs). The formyl group is a key reactive site for the introduction of various auxochromic and chromophoric moieties.

Table 2: Potential Material Science Applications and Corresponding Derivatizations

Application AreaDerivatization StrategyKey Molecular Feature
Organic SemiconductorsCross-coupling reactions (e.g., Suzuki, Stille) at C-Cl bondsExtended π-conjugated backbone
Functional DyesCondensation of the formyl group with active methylene compoundsIntramolecular charge transfer (ICT) characteristics
Fluorescent ProbesIntroduction of fluorophores via reaction with the formyl groupEnvironment-sensitive fluorescence

This table outlines potential applications based on the known reactivity of the functional groups present in this compound and general principles of materials design.

Role in Structure-Activity Relationship (SAR) Studies for Analogue Synthesis

In medicinal chemistry, Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. SAR involves synthesizing a series of analogues of a lead compound and evaluating their biological activity to understand which structural features are essential for the desired effect. The highly functionalized nature of this compound makes it an excellent scaffold for the generation of diverse chemical libraries for SAR studies.

The systematic modification of each functional group on the this compound core allows for a thorough exploration of the chemical space around a pharmacophore.

Key Modification Sites for SAR Studies:

The Formyl Group: Can be converted into a variety of other functional groups, including alcohols, carboxylic acids, imines, and oximes, or used as an anchor point to introduce larger substituents.

The Chlorine Atoms: Can be substituted with various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities.

The Nitrile Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing further points for diversification.

Table 3: Illustrative SAR-Driven Modifications of this compound

Target Functional GroupReaction TypeResulting Functional GroupPurpose in SAR Study
FormylReductive aminationSubstituted amineExplore impact of basicity and steric bulk
Chlorine (C-2 or C-4)Nucleophilic aromatic substitution with anilinesDiaryl amineInvestigate the effect of aromatic ring substitution
NitrileHydrolysisCarboxylic acidIntroduce a potential hydrogen bond donor/acceptor

This table provides hypothetical examples of how this compound could be used in an SAR campaign.

While specific SAR studies centered on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its high value as a starting material for such investigations. The ability to systematically and independently modify its various functional groups provides a powerful tool for medicinal chemists to probe the interactions of small molecules with biological targets and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5-formyl-nicotinonitrile?

  • Methodological Answer : A common approach involves chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, refluxing the precursor compound in POCl₃ with PCl₅ for 15 hours achieves chlorination, followed by quenching with ice and recrystallization from ethanol (yield ~91%) . Alternative methods use oxalyl chloride in 1,2-dichloroethane with catalytic DMF, refluxed for 3 hours, yielding a solid product after vacuum concentration . Key variables include reaction time, stoichiometry of chlorinating agents, and solvent choice.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : 1H NMR (DMSO-d₆) is critical: Aromatic protons appear as multiplets between δ 7.06–7.88 ppm, with formyl protons (if present) near δ 9.5–10.5 ppm. 13C NMR distinguishes nitrile carbons (~115–120 ppm) and carbonyl groups (~160–180 ppm). For example, analogous compounds like 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile show distinct peaks at δ 55.6 (methoxy carbon) and 160.8 ppm (nitrile carbon) . Mass spectrometry (MS) and IR spectroscopy further confirm molecular weight (M.W. ~201.05) and functional groups (C≡N stretch ~2200 cm⁻¹).

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (e.g., POCl₃, oxalyl chloride) .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do mechanistic studies explain the regioselectivity of chlorination in this compound?

  • Methodological Answer : Chlorination likely proceeds via electrophilic aromatic substitution (EAS). The electron-withdrawing nitrile (-C≡N) and formyl (-CHO) groups direct chlorine to the activated 2- and 4-positions. Computational modeling (e.g., density functional theory) can predict activation energies and regioselectivity. Experimental validation involves synthesizing intermediates (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) and analyzing substituent effects on reaction rates .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies (e.g., 91% vs. lower yields) arise from variations in:
  • Catalyst loading : Tetramethylammonium chloride in dichloromethane enhances reaction efficiency .
  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates.
  • Reaction monitoring : Use TLC or in-situ IR to optimize reaction termination points.

Q. What environmental stability challenges arise for this compound under indoor laboratory conditions?

  • Methodological Answer : Surface adsorption and oxidation are key concerns. Studies show that indoor surfaces (e.g., glass, stainless steel) can catalyze degradation via interactions with ambient oxidants (e.g., ozone). To assess stability:
  • Conduct accelerated aging tests under controlled humidity and temperature.
  • Use microspectroscopic imaging (e.g., Raman or ToF-SIMS) to detect surface-bound degradation products .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-formyl-nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-formyl-nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.